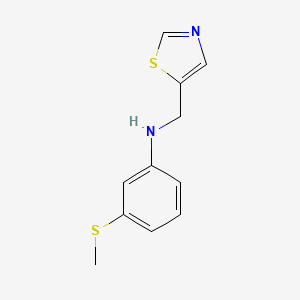

3-(Methylsulfanyl)-N-(1,3-thiazol-5-ylmethyl)aniline

Description

Properties

Molecular Formula |

C11H12N2S2 |

|---|---|

Molecular Weight |

236.4 g/mol |

IUPAC Name |

3-methylsulfanyl-N-(1,3-thiazol-5-ylmethyl)aniline |

InChI |

InChI=1S/C11H12N2S2/c1-14-10-4-2-3-9(5-10)13-7-11-6-12-8-15-11/h2-6,8,13H,7H2,1H3 |

InChI Key |

YALNBSNIAIZFOK-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC=CC(=C1)NCC2=CN=CS2 |

Origin of Product |

United States |

Preparation Methods

Formation of the 1,3-Thiazol-5-ylmethyl Substituent

The 1,3-thiazole ring is a five-membered heterocycle containing sulfur and nitrogen atoms. The 5-position methyl linkage to the aniline nitrogen is commonly introduced via alkylation reactions using 1,3-thiazol-5-ylmethyl halides or alcohol derivatives.

Method A: Alkylation with 1,3-thiazol-5-ylmethyl halides

The aniline nitrogen is reacted with 1,3-thiazol-5-ylmethyl chloride or bromide in the presence of a base (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). This nucleophilic substitution results in N-alkylation forming the N-(1,3-thiazol-5-ylmethyl) linkage.

Method B: Reductive amination using 1,3-thiazole-5-carboxaldehyde

Aniline is reacted with 1,3-thiazole-5-carboxaldehyde under reductive amination conditions using reducing agents like sodium triacetoxyborohydride or sodium cyanoborohydride. This method forms the N-(1,3-thiazol-5-ylmethyl)aniline via imine intermediate reduction.

Patent-Reported Improved Process

A patent (US10351556B2) describes a novel and optimized process involving the reaction of thiazol-5-yl-methanol derivatives with suitable alkyl or aryl haloformates in the presence of bases and solvents to yield intermediates that can be converted into the target compound. This approach emphasizes controlling reaction conditions to minimize impurities such as N-oxides by using antioxidants like L-ascorbic acid.

Introduction of the Methylsulfanyl Group at the 3-Position of Aniline

The methylsulfanyl substituent (-SCH3) can be introduced onto the aromatic ring via several methods:

Method A: Nucleophilic aromatic substitution (SNAr)

Starting from a 3-halogenated aniline derivative (e.g., 3-bromoaniline), nucleophilic substitution with sodium methylthiolate (NaSCH3) or methylthiol under basic conditions introduces the methylsulfanyl group at the 3-position.

Method B: Direct thiolation of aniline derivatives

Electrophilic aromatic substitution using methylsulfenyl chloride (CH3SCl) or related sulfenylating agents in the presence of Lewis acids can introduce the methylsulfanyl group selectively at the 3-position, depending on directing effects of existing substituents.

Method C: Transition metal-catalyzed C–S bond formation

Modern methods employ palladium- or copper-catalyzed cross-coupling reactions between 3-halogenated anilines and methylthiol or methylthiolate salts to form the C–S bond under mild conditions with high regioselectivity.

Combined Synthetic Route

A typical synthetic sequence to prepare 3-(Methylsulfanyl)-N-(1,3-thiazol-5-ylmethyl)aniline involves:

Synthesis of 3-(Methylsulfanyl)aniline

- Starting from 3-bromoaniline, perform nucleophilic substitution with sodium methylthiolate to install the methylsulfanyl group.

N-Alkylation with 1,3-thiazol-5-ylmethyl halide

- React the obtained 3-(methylsulfanyl)aniline with 1,3-thiazol-5-ylmethyl chloride under basic conditions to yield the target compound.

Alternatively, the sequence can be reversed depending on the availability of intermediates and reaction conditions.

Reaction Conditions and Optimization

| Step | Reaction Type | Reagents/Conditions | Notes/Optimization |

|---|---|---|---|

| 1 | Nucleophilic aromatic substitution | 3-bromoaniline + NaSCH3, DMF, 80–100 °C | Use excess NaSCH3 for complete substitution; inert atmosphere to prevent oxidation |

| 2 | N-Alkylation | 3-(Methylsulfanyl)aniline + thiazol-5-ylmethyl chloride, K2CO3, DMF, 50–80 °C | Base choice critical; polar aprotic solvent enhances nucleophilicity |

| 3 | Reductive amination (alternative) | Aniline + 1,3-thiazole-5-carboxaldehyde + NaBH(OAc)3, acetic acid, room temp | Mild conditions; avoids halide intermediates |

Purification and Characterization

- The crude product is typically purified by column chromatography or recrystallization.

- Characterization methods include NMR spectroscopy (1H, 13C), mass spectrometry, and elemental analysis to confirm the structure and purity.

- The use of antioxidants during synthesis prevents oxidation of sulfur and nitrogen functionalities, improving yield and quality.

Summary Table of Preparation Methods

| Methodology | Key Reagents/Intermediates | Advantages | Limitations |

|---|---|---|---|

| Alkylation with thiazol-5-ylmethyl halides | 3-(Methylsulfanyl)aniline + thiazol-5-ylmethyl chloride | Straightforward, high yield | Requires preparation/sourcing of halide |

| Reductive amination | Aniline + 1,3-thiazole-5-carboxaldehyde + reducing agent | Avoids halide intermediates, mild conditions | May require longer reaction times |

| Nucleophilic aromatic substitution for methylsulfanyl | 3-bromoaniline + NaSCH3 | High regioselectivity, well-established | Requires halogenated precursor |

| Electrophilic aromatic substitution | Aniline + CH3SCl + Lewis acid | Direct functionalization | Less regioselective, harsher conditions |

| Transition metal-catalyzed C–S coupling | 3-halogenated aniline + methylthiol + Pd/Cu catalyst | Mild, selective, modern approach | Requires catalysts, may be costly |

Research Findings and Literature Insights

- The patent literature provides the most detailed and optimized synthetic routes, including intermediates and reaction conditions that minimize impurities and maximize yield.

- Classical synthetic methods such as nucleophilic aromatic substitution remain reliable for installing methylsulfanyl groups on aromatic rings.

- Reductive amination offers an alternative to halide alkylation for introducing the thiazol-5-ylmethyl substituent, especially when halide intermediates are unstable or unavailable.

- Antioxidants such as L-ascorbic acid are recommended during synthesis to prevent formation of N-oxide impurities and sulfur oxidation products.

- Modern catalytic methods for C–S bond formation are gaining traction, offering milder and more sustainable routes.

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfanyl)-N-(1,3-thiazol-5-ylmethyl)aniline can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated derivatives of the aniline ring.

Scientific Research Applications

3-(Methylsulfanyl)-N-(1,3-thiazol-5-ylmethyl)aniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a pharmacophore in drug design and development.

Industry: Utilized in the production of advanced materials and as a precursor for functionalized polymers

Mechanism of Action

The mechanism of action of 3-(Methylsulfanyl)-N-(1,3-thiazol-5-ylmethyl)aniline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The thiazole ring is known to interact with various biological targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Positional Isomers

- 2-(Methylsulfanyl)-N-(1,3-thiazol-5-ylmethyl)aniline (CAS: Unavailable) Structural Difference: Methylsulfanyl group at the ortho position (C2) of the benzene ring instead of meta (C3). No pharmacological data available .

Heterocyclic Variants

- 3-(Methylsulfanyl)-N-(1,2,3-thiadiazol-4-ylmethyl)aniline (CAS: 1156895-18-9)

- Structural Difference : Replaces the thiazole ring with a 1,2,3-thiadiazole moiety.

- Impact : Thiadiazoles exhibit stronger electron-withdrawing effects than thiazoles, altering the compound’s solubility and binding affinity in biological systems. Two suppliers are listed, indicating broader commercial interest .

- 3-(Methylsulfanyl)-N-(thiophen-3-ylmethyl)aniline (CAS: 1019484-55-9)

Alkyl Chain Modifications

- 3-(Methylsulfanyl)-N-(pentan-3-yl)aniline (CAS: 1019585-12-6)

Tabulated Comparison of Key Compounds

| Compound Name | CAS Number | Molecular Formula | Substituent Position | Heterocycle Type | Suppliers |

|---|---|---|---|---|---|

| This compound | 1342951-09-0 | C₁₁H₁₂N₂S₂ | Meta (C3) | Thiazole | 1 |

| 2-(Methylsulfanyl)-N-(1,3-thiazol-5-ylmethyl)aniline | Unavailable | C₁₁H₁₂N₂S₂ | Ortho (C2) | Thiazole | 0 |

| 3-(Methylsulfanyl)-N-(1,2,3-thiadiazol-4-ylmethyl)aniline | 1156895-18-9 | C₁₀H₁₀N₄S₂ | Meta (C3) | Thiadiazole | 2 |

| 3-(Methylsulfanyl)-N-(thiophen-3-ylmethyl)aniline | 1019484-55-9 | C₁₂H₁₃NS₂ | Meta (C3) | Thiophene | 2 |

Research Implications & Gaps

- Electronic Properties : The thiazole ring’s nitrogen enhances dipole interactions, making this compound more polar than its thiophene analogs. This could improve solubility in aqueous media .

- Synthetic Challenges: Limited supplier data suggests scalability issues, possibly due to the complexity of introducing both methylsulfanyl and thiazolylmethyl groups in a single step .

- Biological Activity: No peer-reviewed studies on the target compound’s bioactivity were identified in the provided evidence.

Biological Activity

3-(Methylsulfanyl)-N-(1,3-thiazol-5-ylmethyl)aniline is a complex organic compound notable for its unique structural features, including a thiazole ring and a methylsulfanyl group. These characteristics contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and drug development. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₅N₂S₂, with a molecular weight of approximately 253.4 g/mol. The presence of the thiazole ring enhances its reactivity and potential interactions with biological targets, leading to significant pharmacological effects.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . The thiazole moiety is particularly effective in disrupting bacterial cell membranes and inhibiting essential enzymatic functions. Studies have shown that compounds with similar structures can significantly inhibit the growth of various bacterial strains, suggesting that this compound may also possess similar capabilities .

Anticancer Properties

The compound has demonstrated anticancer activity , primarily through its ability to induce apoptosis in cancer cells. The thiazole ring's interactions with cellular pathways can influence gene expression and cell signaling, making it a candidate for further investigation in cancer therapies. In vitro studies have reported cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent .

The biological activity of this compound is attributed to its ability to interact with various enzymes and proteins involved in critical biochemical processes. For instance:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby affecting cellular functions.

- Cell Signaling Modulation : It can modulate signaling pathways that are crucial for cell survival and proliferation, particularly in cancer cells .

Case Studies

Several studies have highlighted the biological effects of thiazole derivatives similar to this compound:

- Antimicrobial Study : A study on thiazole derivatives showed significant inhibition of bacterial growth at concentrations as low as 32 µg/mL, suggesting similar potential for the compound .

- Cytotoxicity Assessment : In vitro tests revealed that compounds with thiazole rings exhibited IC50 values lower than standard anticancer drugs like doxorubicin against various cancer cell lines .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial.

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Amino-4-methylthiazole | Structure | Exhibits strong antimicrobial activity; simpler structure. |

| Thiazole-derived Anticancer Agents | Structure | Known for potent cytotoxicity against various cancer cell lines; often modified for enhanced activity. |

| 4-Methylthiazole | Structure | Commonly used in flavoring; less complex but shares a thiazole core. |

The unique combination of functional groups in this compound enhances its biological activity compared to other thiazole derivatives.

Q & A

Basic: What are the recommended synthetic routes for 3-(Methylsulfanyl)-N-(1,3-thiazol-5-ylmethyl)aniline, and what key reaction conditions must be controlled to ensure yield and purity?

The synthesis typically involves multi-step reactions, starting with functionalization of the aniline core. A common approach includes:

- Step 1: Introduction of the methylsulfanyl group via nucleophilic substitution or thiol-ene coupling under controlled temperatures (40–60°C) .

- Step 2: Coupling of the thiazole moiety using palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions) with ligands like XPhos, requiring inert atmospheres (N₂/Ar) .

- Key conditions: Monitor reaction progress via HPLC or TLC; optimize pH (7–9) to avoid side reactions. Purification via column chromatography or recrystallization ensures >95% purity .

Basic: How do the physicochemical properties (e.g., solubility, logP) of this compound influence its handling and formulation in biological assays?

- Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, ~15 mg/mL) due to the thiazole ring’s hydrophobicity and methylsulfanyl’s electron-withdrawing effects. Aqueous solubility is limited (<0.1 mg/mL), necessitating DMSO stock solutions .

- logP: Calculated logP ~2.8, indicating moderate lipophilicity. This affects membrane permeability in cellular assays but may require solubilizing agents (e.g., cyclodextrins) for in vivo studies .

- Stability: Stable at RT in dark, dry conditions; avoid strong oxidizers to prevent sulfoxide formation .

Advanced: What strategies can be employed to resolve contradictions in reported bioactivity data across different enzyme inhibition studies?

- Orthogonal assays: Validate results using both enzymatic (e.g., fluorescence-based) and cellular (e.g., viability) assays to confirm target specificity .

- Control for redox activity: The methylsulfanyl group may act as a redox cycler; include controls with antioxidants (e.g., ascorbate) to distinguish true inhibition from artifactual effects .

- Structural analogs: Compare activity with derivatives lacking the thiazole or methylsulfanyl groups to isolate pharmacophoric contributions (e.g., IC50 shifts from 5.0 µM to >10 µM in analogs) .

Advanced: How can computational chemistry methods rationalize the structure-activity relationship (SAR) of derivatives?

- Molecular docking: Map interactions between the thiazole ring and hydrophobic pockets in target enzymes (e.g., CYP450 isoforms). The methylsulfanyl group forms hydrogen bonds with catalytic residues like Asp301 in CYP3A4 .

- QSAR modeling: Use descriptors like Hammett σ (electron-withdrawing effect of -SMe) and molar refractivity to predict bioactivity. Derivatives with bulkier substituents on the thiazole show reduced potency due to steric clashes .

- MD simulations: Simulate binding stability over 100 ns trajectories; analyze RMSD values (<2 Å indicates stable binding) .

Basic: What analytical techniques are critical for confirming structural integrity and purity?

- NMR (¹H/¹³C): Confirm regiochemistry of substituents (e.g., δ 2.4 ppm for -SMe protons; δ 150–160 ppm for thiazole carbons) .

- HPLC-MS: Monitor purity (>95%) and detect byproducts (e.g., sulfoxides at m/z +16). Use C18 columns with acetonitrile/water gradients .

- Elemental analysis: Verify C, H, N, S content within ±0.4% of theoretical values .

Advanced: What are the mechanistic implications of the methylsulfanyl and thiazolylmethyl groups in modulating interactions with cytochrome P450 enzymes?

- Methylsulfanyl group: Acts as a weak electron-withdrawing group, polarizing the aniline ring to enhance π-π stacking with heme porphyrins. It also participates in hydrogen bonding with active-site water molecules .

- Thiazolylmethyl moiety: The thiazole’s nitrogen atoms coordinate with Fe³⁺ in CYP450’s heme center, stabilizing the enzyme-substrate complex. Substitution at the 5-position (e.g., methyl) optimizes hydrophobic interactions with Val294 in CYP2D6 .

- Metabolic stability: The methylsulfanyl group slows oxidative metabolism (t₁/₂ ~4 h in microsomes vs. ~1 h for des-methyl analogs) due to steric shielding of the aniline NH₂ .

Basic: How does the compound’s reactivity profile influence its derivatization for SAR studies?

- Nucleophilic sites: The aniline NH₂ undergoes acylation or alkylation (e.g., with benzoyl chloride) to probe hydrogen-bonding roles .

- Electrophilic aromatic substitution: The para position to -SMe is activated for halogenation (e.g., Br₂/FeCl₃) to introduce radioisotopes for tracer studies .

- Thiazole modifications: Suzuki coupling at the thiazole’s 2-position introduces aryl groups to enhance target affinity .

Advanced: What experimental designs are recommended for assessing off-target effects in phenotypic screens?

- Counter-screening panels: Test against unrelated enzymes (e.g., kinases, GPCRs) at 10 µM to identify promiscuity .

- Cellular thermal shift assays (CETSA): Confirm target engagement by measuring protein melting shifts (ΔTm >2°C indicates binding) .

- Proteomics: Use SILAC-based MS to identify off-targets in cell lysates after treatment with biotinylated probes .

Basic: What are the key storage and stability considerations for long-term use?

- Storage: -20°C in amber vials under argon; avoid freeze-thaw cycles to prevent oxidation .

- Stability: Shelf life >2 years if stored properly. Monitor via HPLC every 6 months for sulfoxide degradation (<5% acceptable) .

Advanced: How can crystallography and spectroscopy elucidate binding modes in enzyme complexes?

- X-ray crystallography: Co-crystallize with CYP3A4 (resolution <2.5 Å) to visualize the thiazole-Fe³⁺ distance (~3.1 Å) and hydrogen bonds with Gln307 .

- UV-Vis spectroscopy: Track Soret band shifts (λmax 450 → 420 nm) upon binding, indicative of heme iron perturbation .

- EPR: Detect changes in Fe³⁺ spin state (low-spin to high-spin transition) upon compound binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.